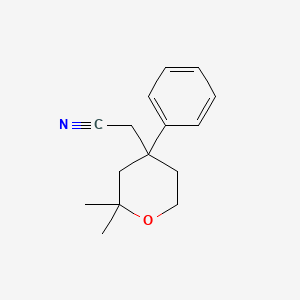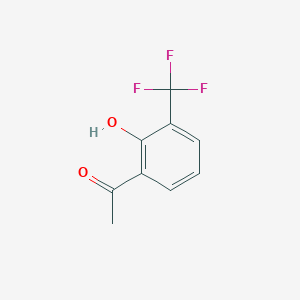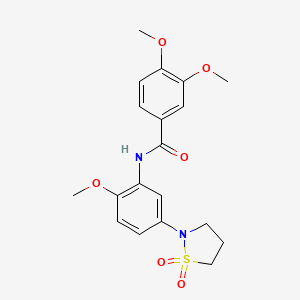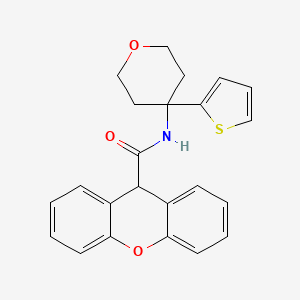
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorobenzamide compounds often involves condensation reactions of halogenated benzoyl chlorides with aromatic amines in the presence of a base. For instance, N-(2,3-Difluorophenyl)-2-fluorobenzamide was synthesized with high yield from the condensation of 2-fluorobenzoyl chloride and 2,3-difluoroaniline, showcasing a similar approach that could be applicable to the target compound (Hehir & Gallagher, 2023).
Molecular Structure Analysis
Crystal structure determination methods, such as single crystal X-ray diffraction, are pivotal in understanding the molecular structure of benzamides. These methods have elucidated that aromatic rings in such compounds can be nearly co-planar, with central amide groups oriented differently, affecting the molecule's overall geometry and reactivity (Hehir & Gallagher, 2023).
Chemical Reactions and Properties
Compounds similar to N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide participate in various chemical reactions, including nucleophilic substitution and hydrogen bonding. These reactions are influenced by the compound's functional groups, such as amides and fluorine atoms, which can engage in interactions like C-H⋯F/O and C-F⋯C, contributing to the molecule's stability and reactivity (Hehir & Gallagher, 2023).
科学的研究の応用
Xanthone Derivatives in Biological Activities
Xanthones, which share a structural similarity with N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-fluorobenzamide, have been extensively studied for their biological activities. They are known for their pharmacological effects, including antitumor properties, and have been explored in cancer therapy. Compounds like DMXAA and psorospermin are notable examples of xanthone derivatives used in this context. The structural variation in xanthones significantly influences their biological activity, highlighting the importance of specific substituents in determining their pharmacological potential (Pinto, Sousa, & Nascimento, 2005).
Antimicrobial Applications of Fluorobenzamides
Fluorobenzamides, which include a fluorine atom in their structure similar to this compound, have been synthesized and evaluated for their antimicrobial activity. The presence of a fluorine atom has been found essential for enhancing antimicrobial properties, suggesting that compounds like this compound could potentially have applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Benzodiazepine Receptor Agonists
Compounds structurally related to benzamides have been studied for their potential as benzodiazepine receptor agonists, indicating possible applications in neurological research and therapy. These compounds could be useful in exploring new treatments for conditions like epilepsy and anxiety (Faizi et al., 2017).
Fluorination Techniques in Organic Synthesis
The chemical modification of benzamides through fluorination is a significant area of research in organic synthesis. Techniques involving iron-catalyzed, fluoroamide-directed C-H fluorination have been developed, demonstrating the potential for creating fluorinated derivatives of compounds like this compound for various applications, including pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).
特性
IUPAC Name |
N-(5-chloro-9-oxoxanthen-3-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClFNO3/c21-15-6-3-5-14-18(24)13-9-8-11(10-17(13)26-19(14)15)23-20(25)12-4-1-2-7-16(12)22/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADMXWFNOYJJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-3-(1,3-thiazol-2-yl)propanamide](/img/structure/B2498518.png)
![2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B2498519.png)

